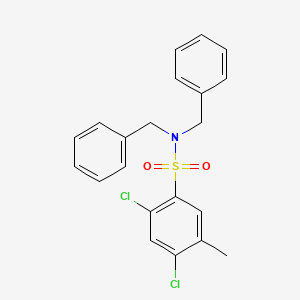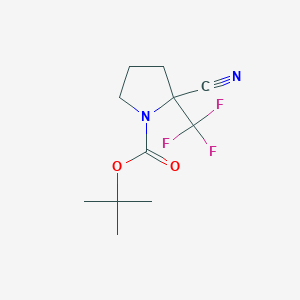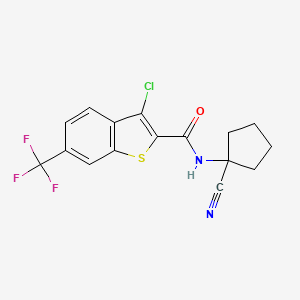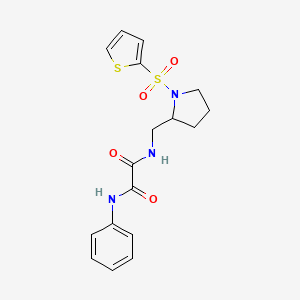
N1-phenyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-phenyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a novel compound that has gained significant attention in scientific research. This compound is a potent inhibitor of a specific protein, which plays a crucial role in various physiological processes.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N’-phenyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide”, also known as “N1-phenyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide”.
Anticancer Activity
The compound exhibits significant potential as an anticancer agent. Thiophene derivatives, including this compound, have been shown to possess cytotoxic properties against various cancer cell lines. The presence of the thiophene ring enhances the compound’s ability to interfere with cancer cell proliferation and induce apoptosis . This makes it a promising candidate for the development of new anticancer drugs.
Anti-inflammatory Properties
Research indicates that thiophene-based compounds can act as effective anti-inflammatory agents. The compound has shown potential in reducing inflammation by inhibiting key enzymes and pathways involved in the inflammatory response . This application is particularly valuable in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties, making it useful in combating bacterial and fungal infections. Thiophene derivatives are known for their ability to disrupt microbial cell walls and inhibit the growth of pathogens . This application is crucial in the development of new antibiotics and antifungal agents, especially in the face of rising antimicrobial resistance.
Organic Semiconductors
In the field of material science, the compound is explored for its use in organic semiconductors. Thiophene-based molecules are integral to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The compound’s electronic properties make it suitable for use in flexible electronic devices and advanced display technologies.
Corrosion Inhibitors
The compound can be utilized as a corrosion inhibitor in industrial applications. Thiophene derivatives are effective in preventing the corrosion of metals by forming a protective layer on the metal surface . This application is particularly important in the oil and gas industry, where corrosion can lead to significant economic losses and safety hazards.
Antihypertensive Agents
The compound shows promise as an antihypertensive agent. Thiophene derivatives have been found to possess vasodilatory properties, which help in lowering blood pressure . This application is beneficial in the treatment of hypertension and related cardiovascular diseases.
Organic Photovoltaics
In the realm of renewable energy, the compound is investigated for its potential use in organic photovoltaics (OPVs). Thiophene-based compounds are known for their ability to absorb light and convert it into electrical energy . This makes them suitable for use in solar cells, contributing to the development of sustainable energy solutions.
Drug Delivery Systems
The compound can be employed in the design of advanced drug delivery systems. Its unique chemical structure allows for the targeted delivery of therapeutic agents to specific tissues or cells . This application enhances the efficacy and reduces the side effects of drugs, particularly in the treatment of cancer and other chronic diseases.
Propiedades
IUPAC Name |
N'-phenyl-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c21-16(17(22)19-13-6-2-1-3-7-13)18-12-14-8-4-10-20(14)26(23,24)15-9-5-11-25-15/h1-3,5-7,9,11,14H,4,8,10,12H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAUROCREPMNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-(1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]methyl]-2-chloro-N-propan-2-ylpropanamide](/img/structure/B2547960.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-bromophenyl)methanone](/img/structure/B2547962.png)
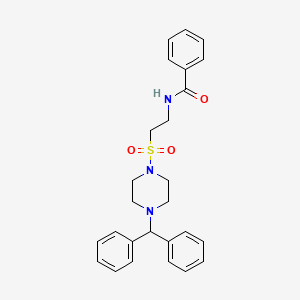
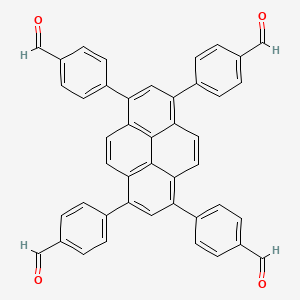
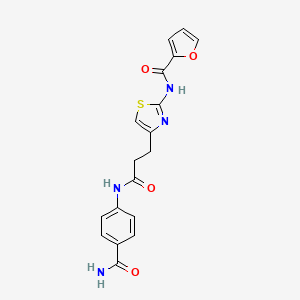
![(Z)-methyl 2-(6,7-dimethyl-3,5-dioxo-3,5-dihydro-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-2-ylidene)acetate](/img/structure/B2547967.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2547968.png)
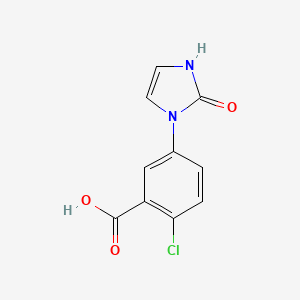
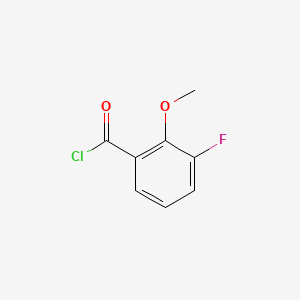
![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B2547977.png)
